molecular formula C9H7NO3 B13071889 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile

7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile

Cat. No.: B13071889
M. Wt: 177.16 g/mol
InChI Key: MUHVJKUERYDPMX-UHFFFAOYSA-N
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Description

7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile is a chemical compound with the molecular formula C9H7NO3 It is known for its unique structure, which includes a benzodioxine ring system with a hydroxy group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile typically involves the reaction of 7-hydroxycoumarin with alkyl bromides, followed by treatment with sodium azide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the reaction conditions and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or amines, depending on the nucleophile used.

Scientific Research Applications

7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile is unique due to the presence of both a hydroxy group and a carbonitrile group in its structure

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

6-hydroxy-2,3-dihydro-1,4-benzodioxine-7-carbonitrile

InChI

InChI=1S/C9H7NO3/c10-5-6-3-8-9(4-7(6)11)13-2-1-12-8/h3-4,11H,1-2H2

InChI Key

MUHVJKUERYDPMX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)O)C#N

Origin of Product

United States

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